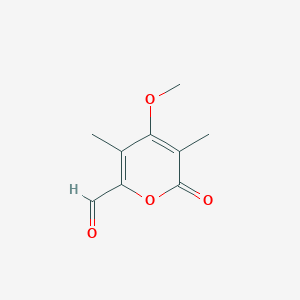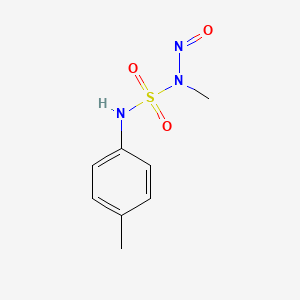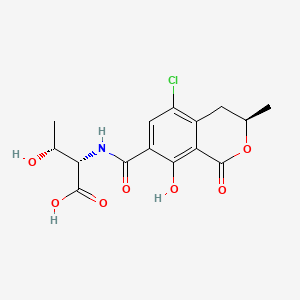![molecular formula C7H7N5O2S2 B14625753 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole CAS No. 56750-13-1](/img/structure/B14625753.png)
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole is a heterocyclic compound that combines the structural features of imidazole and thiadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole typically involves the reaction of 1-methyl-5-nitroimidazole with a thiadiazole derivative. One common method includes the nucleophilic substitution reaction where the imidazole derivative reacts with a thiadiazole precursor under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenated solvents and strong bases.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiadiazole ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar structure with applications in treating infections.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole is unique due to the presence of both imidazole and thiadiazole rings, which confer a combination of properties not found in other similar compounds. This dual functionality allows for a broader range of applications and potential synergistic effects.
Eigenschaften
CAS-Nummer |
56750-13-1 |
|---|---|
Molekularformel |
C7H7N5O2S2 |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H7N5O2S2/c1-11-5(8-2-6(11)12(13)14)3-15-7-10-9-4-16-7/h2,4H,3H2,1H3 |
InChI-Schlüssel |
XILSVABHDKRCAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1CSC2=NN=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)


![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)






